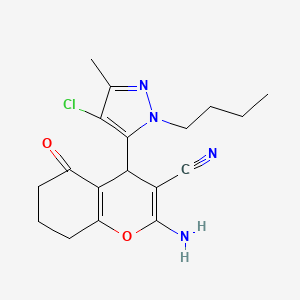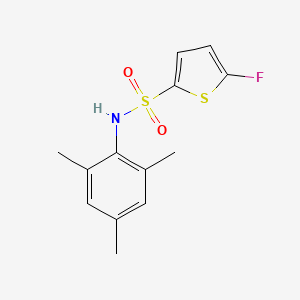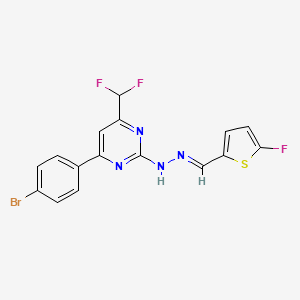![molecular formula C21H18BrN5O2S2 B10912197 N'-[(E)-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}methylidene]-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10912197.png)
N'-[(E)-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}methylidene]-4-bromo-1-methyl-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~3~-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features a benzothiazole moiety, a pyrazole ring, and a carbohydrazide group
Preparation Methods
The synthesis of N’~3~-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:
Formation of the benzothiazole moiety: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Synthesis of the pyrazole ring: This involves the reaction of hydrazine with a 1,3-diketone.
Coupling reactions: The benzothiazole and pyrazole intermediates are then coupled using a suitable linker, such as a methylene bridge, under basic conditions.
Final assembly: The carbohydrazide group is introduced in the final step through a condensation reaction with hydrazine hydrate.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
N’~3~-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups to amines.
Substitution: The bromine atom in the pyrazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Scientific Research Applications
N’~3~-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It can be used in the development of luminescent materials due to its unique electronic properties.
Industrial Chemistry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N’~3~-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as tyrosine kinases or proteases, disrupting key signaling pathways in cancer cells. The benzothiazole moiety is known to interact with DNA, potentially leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to N’~3~-((E)-1-{3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE include:
Benzisothiazolinone: Known for its antimicrobial properties.
Benzotriazole: Used as a corrosion inhibitor and in photographic chemicals.
Benzimidazole derivatives: Widely used as fungicides and in medicinal chemistry.
Properties
Molecular Formula |
C21H18BrN5O2S2 |
|---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
N-[(E)-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-bromo-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H18BrN5O2S2/c1-27-11-15(22)19(26-27)20(28)25-23-10-13-7-8-17(29-2)14(9-13)12-30-21-24-16-5-3-4-6-18(16)31-21/h3-11H,12H2,1-2H3,(H,25,28)/b23-10+ |
InChI Key |
LEMCXGQBTNFPDB-AUEPDCJTSA-N |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)CSC3=NC4=CC=CC=C4S3)Br |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=CC(=C(C=C2)OC)CSC3=NC4=CC=CC=C4S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(furan-2-yl)-1,3-dimethyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912124.png)

![1-[(2,3-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10912137.png)



![N-cyclopropyl-2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10912158.png)

![5-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10912164.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10912169.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-4-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]butanamide](/img/structure/B10912188.png)
![2-(3-chlorophenoxy)-N'-[(E)-(2-ethoxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10912192.png)
